3-Fluoro-5-nitro-N-propylbenzamide
Description
3-Fluoro-5-nitro-N-propylbenzamide (CAS: 1483707-99-8) is a benzamide derivative with the molecular formula C₁₀H₁₁FN₂O₃ and a molar mass of 226.2 g/mol . Its structure features a benzene ring substituted with a fluoro group at position 3, a nitro group at position 5, and an N-propylamide functional group at the benzylic position (Figure 1).
Properties
IUPAC Name |
3-fluoro-5-nitro-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c1-2-3-12-10(14)7-4-8(11)6-9(5-7)13(15)16/h4-6H,2-3H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHZIGLBBDGKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitro-N-propylbenzamide can be achieved through several synthetic routes. One common method involves the nitration of 3-fluorobenzamide followed by the introduction of the propyl group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position. The subsequent alkylation step involves the reaction of the nitro-substituted intermediate with propylamine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-nitro-N-propylbenzamide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as oxygen, sulfur, and nitrogen nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, to form corresponding oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide, thiols, and amines are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Nucleophilic Aromatic Substitution: Substituted benzamides with various nucleophiles replacing the fluorine atom.
Reduction: 3-Amino-5-nitro-N-propylbenzamide.
Oxidation: Oxidized derivatives of the propyl group, such as carboxylic acids or aldehydes.
Scientific Research Applications
3-Fluoro-5-nitro-N-propylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It is used as a probe to study biological processes involving nitro and fluorine-containing compounds.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-nitro-N-propylbenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The fluorine atom can influence the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Fluoro-5-nitro-N-propylbenzamide with structurally related benzamide derivatives and phthalimide analogs:
Key Observations :
- Substituent Effects: The nitro group in this compound is a strong electron-withdrawing group, which may enhance electrophilic reactivity compared to compounds like Flutolanil (CF₃ group) or Cyprofuram (Cl substituent) .
- Backbone Variations :
- Flutolanil and Cyprofuram retain the benzamide backbone but incorporate bulky substituents (e.g., trifluoromethyl, tetrahydrofuran) that enhance their pesticidal activity .
- 3-Chloro-N-phenyl-phthalimide, a phthalimide derivative, features a fused aromatic ring system (isoindole-1,3-dione), making it structurally distinct from benzamides but relevant in polymer chemistry .
Physicochemical Properties
- Polarity : The nitro and fluoro groups in this compound likely increase polarity compared to Flutolanil’s trifluoromethyl group, which is hydrophobic.
- Stability : The nitro group may render the compound less stable under reducing conditions compared to Cyprofuram’s chlorophenyl and cyclopropane groups .
- Molecular Weight : The target compound (226.2 g/mol) is smaller than Flutolanil (321.3 g/mol) and Cyprofuram (290.7 g/mol), suggesting differences in bioavailability or diffusion rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
